molecular formula C7H7BrO2S B1597582 Methyl 5-bromo-4-methylthiophene-2-carboxylate CAS No. 54796-47-3

Methyl 5-bromo-4-methylthiophene-2-carboxylate

Cat. No.: B1597582
CAS No.: 54796-47-3
M. Wt: 235.1 g/mol
InChI Key: RJWZFHRMQRWEIH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-methylthiophene-2-carboxylate is an organic compound with the molecular formula C7H7BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate typically involves the bromination of 4-methyl-2-thiophenecarboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol in the presence of a catalyst such as sulfuric acid for the esterification process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 5-substituted thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 5-bromo-4-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence its binding affinity and specificity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting the compound’s overall activity .

Comparison with Similar Compounds

    Methyl 5-bromo-2-thiophenecarboxylate: Lacks the methyl group at the 4-position.

    Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate: Contains a cyano group instead of a methyl group.

    Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Contains a pyrimidine ring instead of a thiophene ring.

Uniqueness: Methyl 5-bromo-4-methylthiophene-2-carboxylate is unique due to the specific positioning of the bromine and methyl ester groups on the thiophene ring. This configuration can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 5-bromo-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWZFHRMQRWEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383709
Record name Methyl 5-bromo-4-methyl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54796-47-3
Record name Methyl 5-bromo-4-methyl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-4-methylthiophene-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromo-4-methyl-2-thiophenecarboxylic acid (3.33 g) was dissolved in dimethylformamide (50 ml), and potassium carbonate (4.0 g) and iodomethane (4.0 ml) were added. The mixture was stirred at room temperature for 2 hours, diluted with ethyl acetate, washed with 1N hydrochloric acid, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-bromo-4-methyl-2-thiophenecarboxylic acid methyl ester (3.47 g). A mixture of 5-bromo-4-methyl-2-thiophenecarboxylic acid methyl ester (2.36 g), zinc powder (1.65 g), acetic acid (10 ml) and water (10 ml) was stirred under reflux for 3 hours. Zinc powder (1 g) and acetic acid (10 ml) were further added. The mixture was stirred under reflux for 1 day, cooled, poured into concentrated aqueous ammonia and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-methyl-2-thiophenecarboxylic acid methyl ester (1.42 g). 4-Methyl-2-thiophenecarboxylic acid methyl ester (1.42 g) was dissolved in a mixture of methanol (10 ml) and tetrahydrofuran (30 ml), and 1N aqueous sodium hydroxide (15 ml) was added. The mixture was stirred at room temperature for 1 hour and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with diethyl ether. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-methyl-2-thiophenecarboxylic acid (1.16 g).
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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